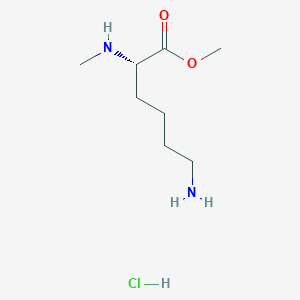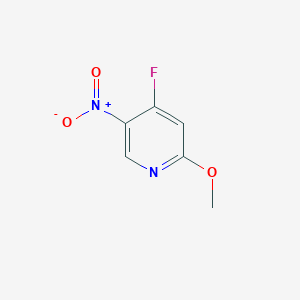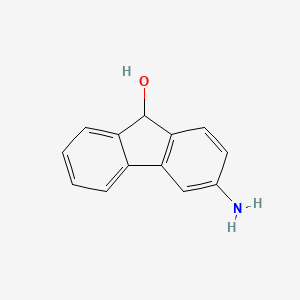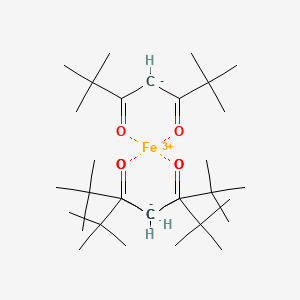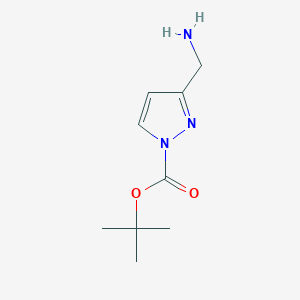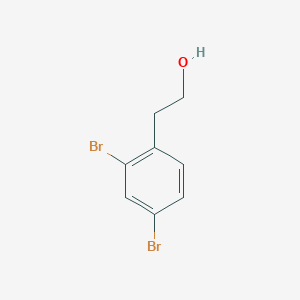
2-(2,4-Dibromophenyl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-Dibromophenyl)ethanol is an organic compound with the molecular formula C8H8Br2O It is a derivative of phenyl ethanol where two bromine atoms are substituted at the 2 and 4 positions of the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
2-(2,4-Dibromophenyl)ethanol can be synthesized through several methods. One common approach involves the bromination of phenyl ethanol. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 4 positions of the phenyl ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product. The use of automated systems and real-time monitoring ensures consistent quality and efficiency in production.
化学反応の分析
Types of Reactions
2-(2,4-Dibromophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group (-OH) can be oxidized to form a carbonyl group (-C=O), resulting in the formation of 2-(2,4-Dibromophenyl)acetaldehyde or 2-(2,4-Dibromophenyl)acetic acid.
Reduction: The compound can be reduced to form 2-(2,4-Dibromophenyl)ethane by reducing the hydroxyl group to a hydrogen atom.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used to replace the bromine atoms.
Major Products Formed
Oxidation: 2-(2,4-Dibromophenyl)acetaldehyde, 2-(2,4-Dibromophenyl)acetic acid
Reduction: 2-(2,4-Dibromophenyl)ethane
Substitution: Various substituted phenyl ethanol derivatives depending on the nucleophile used.
科学的研究の応用
2-(2,4-Dibromophenyl)ethanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its brominated phenyl ring makes it a useful intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties. It is also used in the development of bioactive compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives are investigated for their pharmacological properties.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 2-(2,4-Dibromophenyl)ethanol involves its interaction with various molecular targets. The hydroxyl group allows it to form hydrogen bonds with biological molecules, potentially affecting their function. The bromine atoms can participate in halogen bonding, influencing the compound’s binding affinity to enzymes and receptors. These interactions can modulate biochemical pathways, leading to the observed biological effects .
類似化合物との比較
Similar Compounds
2-Bromophenethyl alcohol: This compound has a single bromine atom at the 2 position of the phenyl ring.
2,4-Dibromophenol: This compound has two bromine atoms at the 2 and 4 positions of the phenyl ring, similar to 2-(2,4-Dibromophenyl)ethanol, but lacks the ethanol group.
Uniqueness
This compound is unique due to the presence of both the hydroxyl group and the dibrominated phenyl ring. This combination imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.
特性
分子式 |
C8H8Br2O |
|---|---|
分子量 |
279.96 g/mol |
IUPAC名 |
2-(2,4-dibromophenyl)ethanol |
InChI |
InChI=1S/C8H8Br2O/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5,11H,3-4H2 |
InChIキー |
KRUFMYODYNIMJB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Br)Br)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


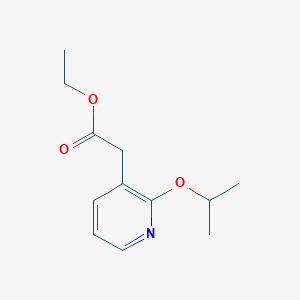
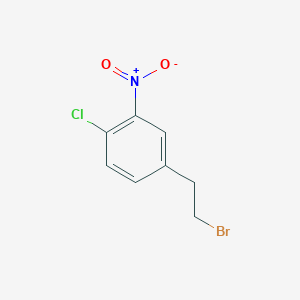
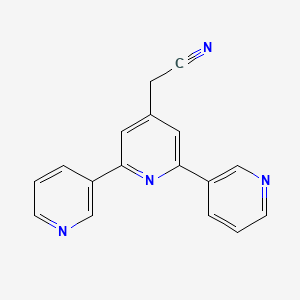
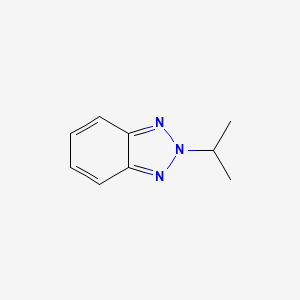

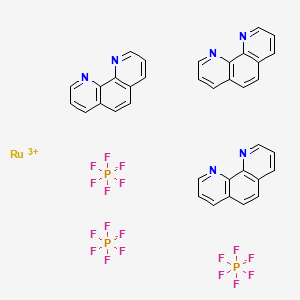
![1-Amino-4-[(1,3-thiazol-2-yl)amino]anthracene-9,10-dione](/img/structure/B13141456.png)
